Fructose-isoleucine (mixture of diastereomers)
Fructose-isoleucine (mixture of diastereomers)
Brand Name:
Vulcanchem
CAS No.:
87304-79-8
VCID:
VC0124479
InChI:
InChI=1S/C12H23NO7/c1-3-6(2)8(11(17)18)13-5-12(19)10(16)9(15)7(14)4-20-12/h6-10,13-16,19H,3-5H2,1-2H3,(H,17,18)/t6-,7+,8-,9+,10-,12+/m0/s1
SMILES:
CCC(C)C(C(=O)O)NCC1(C(C(C(CO1)O)O)O)O
Molecular Formula:
C12H23NO7
Molecular Weight:
293.316
Fructose-isoleucine (mixture of diastereomers)
CAS No.: 87304-79-8
Cat. No.: VC0124479
Molecular Formula: C12H23NO7
Molecular Weight: 293.316
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87304-79-8 |
|---|---|
| Molecular Formula | C12H23NO7 |
| Molecular Weight | 293.316 |
| IUPAC Name | (2S,3S)-3-methyl-2-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid |
| Standard InChI | InChI=1S/C12H23NO7/c1-3-6(2)8(11(17)18)13-5-12(19)10(16)9(15)7(14)4-20-12/h6-10,13-16,19H,3-5H2,1-2H3,(H,17,18)/t6-,7+,8-,9+,10-,12+/m0/s1 |
| Standard InChI Key | ADLSFIUFBSPKJF-KZYWSPAVSA-N |
| SMILES | CCC(C)C(C(=O)O)NCC1(C(C(C(CO1)O)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator